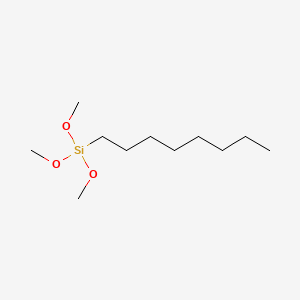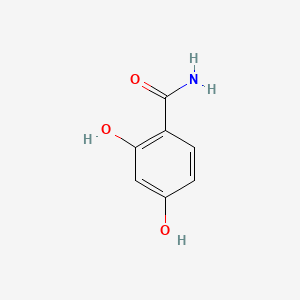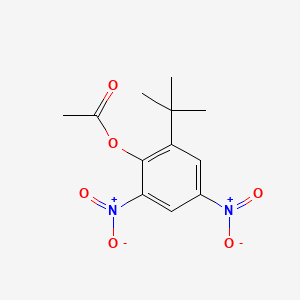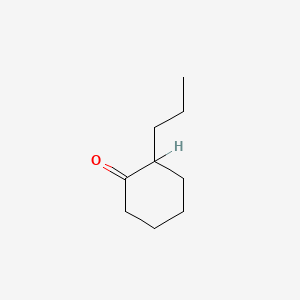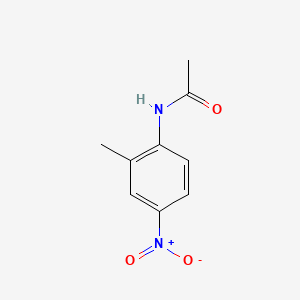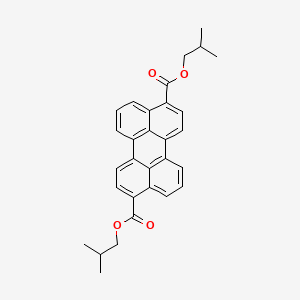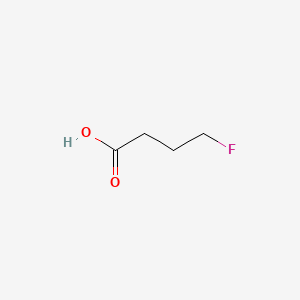
4-氟丁酸
描述
4-Fluorobutanoic acid is an organic compound with the molecular formula C4H7FO2 It is a derivative of butanoic acid, where a fluorine atom replaces one of the hydrogen atoms on the fourth carbon
科学研究应用
4-Fluorobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers study its effects on biological systems, particularly its interactions with enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
Target of Action
4-Fluorobutanoic acid is a chemical compound with the molecular formula C4H7FO2 It has been used in the synthesis of a novel glutamine derivative, which suggests potential interactions with glutamine-related metabolic pathways .
Biochemical Pathways
Given its potential role in the synthesis of glutamine derivatives , it may influence glutamine metabolism, which plays a crucial role in various biological processes, including protein synthesis and energy production.
生化分析
Biochemical Properties
4-Fluorobutanoic acid plays a significant role in biochemical reactions, particularly in the inhibition of angiotensin-converting enzyme (ACE). This inhibition is crucial as it helps in reducing blood pressure by preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The interaction of 4-fluorobutanoic acid with ACE involves binding to the active site of the enzyme, thereby blocking its activity .
Cellular Effects
4-Fluorobutanoic acid influences various cellular processes, including cell signaling pathways and gene expression. It has been observed to modulate the expression of genes involved in the renin-angiotensin system, which plays a critical role in blood pressure regulation. Additionally, 4-fluorobutanoic acid affects cellular metabolism by altering the activity of enzymes involved in fatty acid metabolism .
Molecular Mechanism
The molecular mechanism of 4-fluorobutanoic acid involves its binding interactions with angiotensin-converting enzyme. By occupying the active site of the enzyme, 4-fluorobutanoic acid inhibits its catalytic activity, leading to a decrease in the production of angiotensin II. This inhibition results in vasodilation and a subsequent reduction in blood pressure. Furthermore, 4-fluorobutanoic acid may also influence gene expression by modulating transcription factors involved in the renin-angiotensin system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-fluorobutanoic acid have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that 4-fluorobutanoic acid maintains its inhibitory effects on angiotensin-converting enzyme, resulting in sustained reductions in blood pressure in hypertensive models .
Dosage Effects in Animal Models
The effects of 4-fluorobutanoic acid vary with different dosages in animal models. At lower doses, the compound effectively reduces blood pressure without causing significant adverse effects. At higher doses, 4-fluorobutanoic acid may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
4-Fluorobutanoic acid is involved in metabolic pathways related to fatty acid metabolism. It interacts with enzymes such as acyl-CoA synthetase and acyl-CoA dehydrogenase, which play essential roles in the activation and oxidation of fatty acids. These interactions influence metabolic flux and metabolite levels, contributing to the overall metabolic effects of 4-fluorobutanoic acid .
Transport and Distribution
Within cells and tissues, 4-fluorobutanoic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound, ensuring its availability at target sites. The distribution of 4-fluorobutanoic acid within tissues is influenced by its affinity for binding proteins, which can affect its accumulation and activity .
Subcellular Localization
The subcellular localization of 4-fluorobutanoic acid is primarily within the cytoplasm and mitochondria. The compound’s activity and function are influenced by its targeting signals and post-translational modifications, which direct it to specific compartments or organelles. These localization patterns are crucial for understanding the precise mechanisms through which 4-fluorobutanoic acid exerts its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
4-Fluorobutanoic acid can be synthesized through several methods. One common approach involves the fluorination of butanoic acid derivatives. For example, 4-chlorobutanoic acid can be treated with a fluorinating agent such as potassium fluoride in the presence of a polar aprotic solvent like dimethyl sulfoxide to yield 4-fluorobutanoic acid.
Another method involves the hydrolysis of 4-fluorobutanoyl chloride. This reaction typically requires the use of water or a dilute acid, such as hydrochloric acid, to convert the acyl chloride into the corresponding carboxylic acid.
Industrial Production Methods
Industrial production of 4-fluorobutanoic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
化学反应分析
Types of Reactions
4-Fluorobutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce 4-fluorobutanoic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert it into 4-fluorobutanol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the fluorine atom.
Major Products Formed
Oxidation: 4-Fluorobutanoic acid can be converted into 4-fluorobutanone or 4-fluorobutanal.
Reduction: The major product is 4-fluorobutanol.
Substitution: Products depend on the nucleophile used, such as 4-hydroxybutanoic acid or 4-aminobutanoic acid.
相似化合物的比较
Similar Compounds
4-Chlorobutanoic acid: Similar in structure but with a chlorine atom instead of fluorine.
4-Bromobutanoic acid: Contains a bromine atom in place of fluorine.
4-Hydroxybutanoic acid: Has a hydroxyl group instead of a halogen.
Uniqueness
4-Fluorobutanoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound in both research and industrial applications.
属性
IUPAC Name |
4-fluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXSWIQVLYXSSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274508 | |
| Record name | 4-fluorobutanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
462-23-7 | |
| Record name | 4-Fluorobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=462-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-fluorobutanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluorobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-fluorobutanoic acid interact with GABA transaminase and what are the downstream effects?
A: While the provided abstracts don't delve into the specific mechanism of interaction, they highlight that 4-fluorobutanoic acid acts as an inactivator of GABA transaminase [, ]. GABA transaminase is a key enzyme responsible for the degradation of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the brain. Inhibiting this enzyme leads to increased levels of GABA in the brain. This increase in GABA concentration can have various therapeutic effects, particularly in conditions where GABA deficiency or imbalance is implicated, such as epilepsy.
Q2: Can you describe a method for synthesizing 4-fluorobutanoic acid?
A: A concise two-step synthesis of 4-fluorobutanoic acid is outlined in one of the research papers []:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


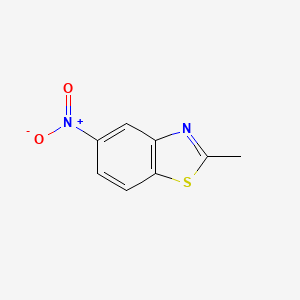
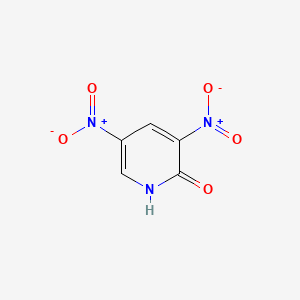
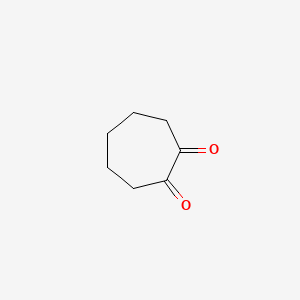


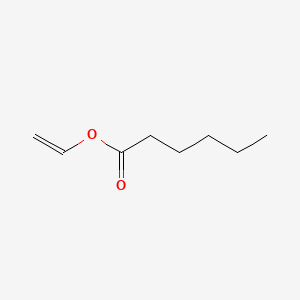
![N-[3-(Trimethoxysilyl)propyl]aniline](/img/structure/B1346609.png)
